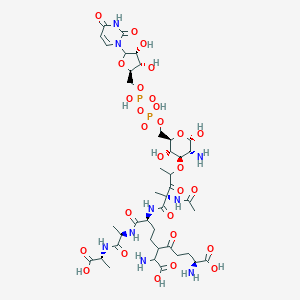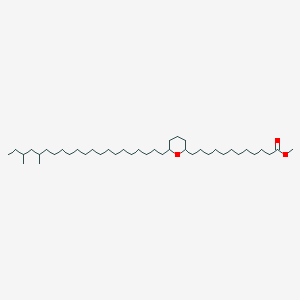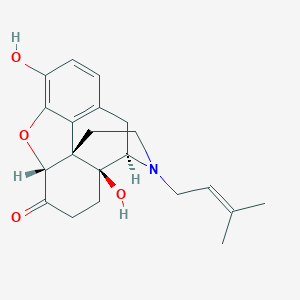
Lithium 2,4-pentanedionate
Overview
Description
Lithium 2,4-pentanedionate, also known as (2,4-Pentanedionato)lithium or Lithium acetylacetonate, is a compound with the molecular formula C5H7LiO2 . It is a white powder and has a molecular weight of 106.1 g/mol .
Synthesis Analysis
Lithium 2,4-pentanedionate has been used in the sol-gel method for preparing lithium niobate powder and thin films . This method offers advantages over the double alkoxide method as lithium 2,4-pentanedionate is less prone to moisture compared to lithium ethoxide precursor and it is easily soluble in 2-methoxyethanol .
Molecular Structure Analysis
The molecular structure of Lithium 2,4-pentanedionate can be represented by the following SMILES notation: [Li+].C/C(=C\C(=O)C)/[O-] . The InChI representation is: InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3+; .
Physical And Chemical Properties Analysis
Lithium 2,4-pentanedionate is a white to pale yellow powder . It has a molecular weight of 106.05 g/mol . The compound is soluble in water (partly miscible) .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Lithium acetylacetonate is used as a precursor to produce lithium-containing materials for Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Lithium-Ion Batteries
This compound plays a significant role in the development of lithium-ion batteries . Lithium-ion batteries are common in home electronics. They are one of the most popular types of rechargeable batteries for portable electronics, with a high energy density, tiny memory effect, and low self-discharge.
Catalyst in Organic Synthesis
Lithium acetylacetonate acts as a catalyst in organic synthesis . It accelerates the rate of a chemical reaction by reducing the activation energy or changing the mechanism of the reaction.
Precursor for Lithium-Containing Materials
It is used as a precursor to produce lithium-containing materials . These materials have various research and development applications.
Stabilizer for Polymeric Electrolytes
In research and development, it’s used as a stabilizer for polymeric electrolytes in lithium batteries .
Curing Agent for Epoxy Resins
Lithium acetylacetonate is also used as a curing agent for epoxy resins . Epoxy resins are a class of reactive prepolymers and polymers which contain epoxide groups.
Preparation of LiMn2O4 Nanoparticles
Lithium acetylacetonate [Li(acac)] is used in the preparation of LiMn2O4 nanoparticles . These nanoparticles have potential applications in lithium-ion batteries.
Electron Injection Layer in OLEDs
Li(acac) covered with aluminium was used as an efficient electron injection layer in the research & development of organic light-emitting devices (OLEDs) .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that lithium, in general, interacts with several enzymes and neurotransmitters in the brain . For instance, lithium inhibits enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular processes, including signal transduction and gene expression .
Mode of Action
Lithium acetylacetonate’s mode of action is complex and multifaceted. It is known to affect neurotransmission by modulating the activity of certain neurotransmitters. For example, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor .
Biochemical Pathways
Lithium acetylacetonate affects several biochemical pathways. It modulates the activity of second messenger systems such as adenyl cyclase (AC) and cyclic adenosine monophosphate (cAMP) . It also impacts the functionality of subunits of the dopamine-associated G protein . Furthermore, lithium influences the glutamate pathways, leading to a decrease in excitotoxicity .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Due to its narrow therapeutic window, therapeutic drug monitoring is necessary to avoid adverse effects or lack of drug response .
Result of Action
The result of lithium acetylacetonate’s action is multifaceted. It has been used as a precursor to produce lithium-containing materials for various applications such as in organic light-emitting diodes (OLEDs), lithium-ion batteries, and as a catalyst in organic synthesis . It also serves as a stabilizer for polymeric electrolytes in lithium batteries and as a curing agent for epoxy resins .
Action Environment
The action of lithium acetylacetonate can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Age, body weight, and renal function are also important factors that can influence its action
properties
IUPAC Name |
lithium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEOOCAGEXVCBQ-LNKPDPKZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=CC(=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C/C(=C/C(=O)C)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Lithium acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium acetylacetonate | |
CAS RN |
18115-70-3 | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018115703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)






![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)




![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
